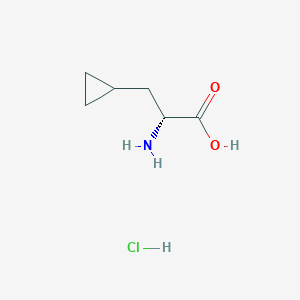
(R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-cyclopropylpropanoic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method includes the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to form the desired amino acid derivative.
Industrial Production Methods
Industrial production of ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-cyclopropylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique cyclopropyl group imparts rigidity to the molecular structure, making it valuable in the design of novel compounds.
Biology
In biological research, this compound is studied for its potential role in modulating enzyme activity and protein interactions. Its chiral nature makes it a useful tool in studying stereochemistry and chiral recognition processes.
Medicine
In medicinal chemistry, ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-cyclopropylpropanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
Cyclopropylalanine: A structurally similar amino acid with a cyclopropyl group.
Cyclopropylglycine: Another related compound with a cyclopropyl group attached to the glycine backbone.
Uniqueness
®-2-Amino-3-cyclopropylpropanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the cyclopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1260606-51-6 |
|---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(2R)-2-amino-3-cyclopropylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m1./s1 |
InChI Key |
MHAANNBRVRNYCJ-NUBCRITNSA-N |
Isomeric SMILES |
C1CC1C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1CC1CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


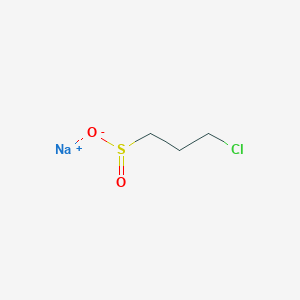
![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
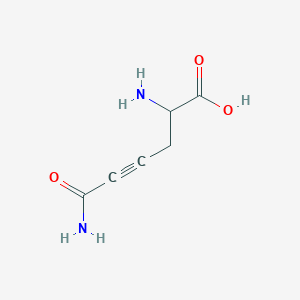
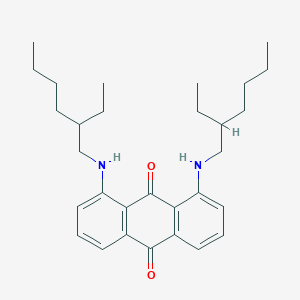
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)


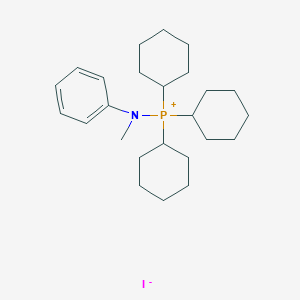

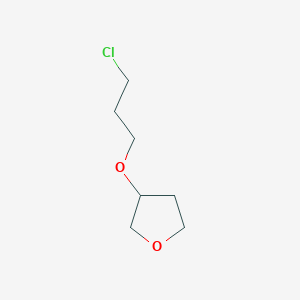
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
